molecular formula C6H9ClN2 B180949 5-Chloro-1-ethyl-2-methyl-1H-imidazole CAS No. 4897-22-7

5-Chloro-1-ethyl-2-methyl-1H-imidazole

Cat. No.: B180949
CAS No.: 4897-22-7
M. Wt: 144.6 g/mol
InChI Key: RHQYMLWGPGEEOU-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-2-methyl-1H-imidazole is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Another method involves the use of a [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines, catalyzed by zinc chloride. This method provides multisubstituted imidazoles in good yields under mild reaction conditions .

Industrial Production Methods

Industrial production of substituted imidazoles, including this compound, often involves the use of high-throughput methods such as microwave-assisted synthesis. This approach allows for the efficient and rapid production of imidazoles with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted imidazoles with various functional groups.

Scientific Research Applications

5-Chloro-1-ethyl-2-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-1-ethyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-9-5(2)8-4-6(9)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQYMLWGPGEEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197645
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-22-7
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1-ethyl-2-methyl-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-ethyl-2-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 5-Chloro-1-ethyl-2-methylimidazole in current research?

A1: 5-Chloro-1-ethyl-2-methylimidazole is frequently employed as a key building block in synthesizing novel compounds. Research primarily focuses on its potential as a precursor for creating molecules with antimicrobial properties. For instance, it serves as a starting material for synthesizing 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride, a versatile reagent used to create various sulfonamides and sulfonyl phenoxides. [, , ]

Q2: Beyond antimicrobial applications, are there other research areas exploring 5-Chloro-1-ethyl-2-methylimidazole?

A3: Yes, research also investigates the use of 5-Chloro-1-ethyl-2-methylimidazole as an additive in dye-sensitized solar cells (DSSCs). When added to electrolytes, it has shown potential in enhancing DSSC performance, particularly at elevated temperatures. []

Q3: What analytical techniques are commonly employed to characterize 5-Chloro-1-ethyl-2-methylimidazole and its derivatives?

A4: Researchers rely on various spectroscopic techniques to characterize 5-Chloro-1-ethyl-2-methylimidazole and its derivatives. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) to elucidate the structure and confirm the presence of specific atoms and their environments. Additionally, techniques like DEPT 135 NMR help distinguish between different types of carbon atoms (CH3, CH2, CH) within the molecule. [, , ]

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